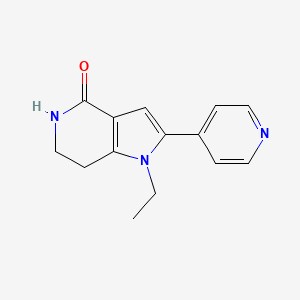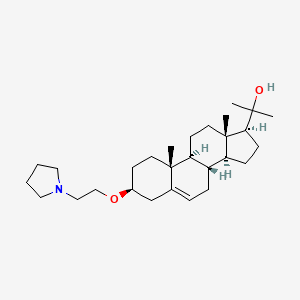
Methopterine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methopterine-d3, also known as N-[4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic acid, is a stable isotope-labeled compound. It is a derivative of folic acid and is primarily used in biochemical and pharmaceutical research. The molecular formula of this compound is C20H18D3N7O6, and it has a molecular weight of 458.44 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methopterine-d3 involves the incorporation of deuterium atoms into the molecular structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then subjected to reduction in an inert solvent to form methyl-d3-amine, which is further reacted with other reagents to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Methopterine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Methopterine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Methopterine-d3 exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts. This likely contributes to its ability to inhibit inflammatory bone destruction . The exact molecular targets and pathways involved in these effects are still under investigation.
類似化合物との比較
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure to Methopterine-d3.
Folic Acid: The parent compound from which this compound is derived.
Methopterin: Another derivative of folic acid with similar biochemical properties
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking of molecular interactions and pathways. Its deuterium atoms provide distinct advantages in mass spectrometry and NMR studies, allowing for more accurate and detailed analysis compared to non-labeled compounds .
特性
分子式 |
C20H21N7O6 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1/i1D3 |
InChIキー |
HLIXOCXUWGDBNP-FUPFOCIHSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


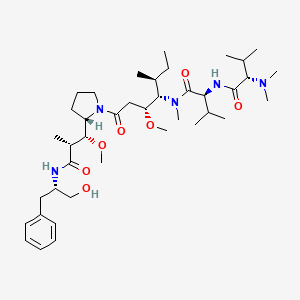
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
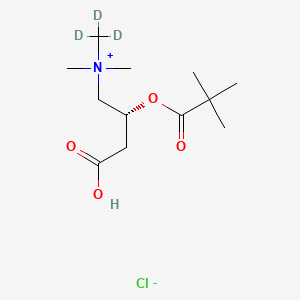
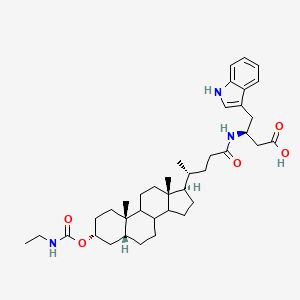

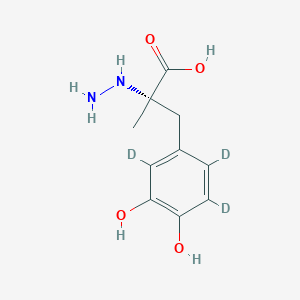
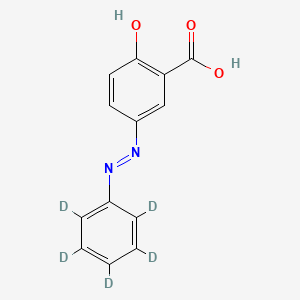
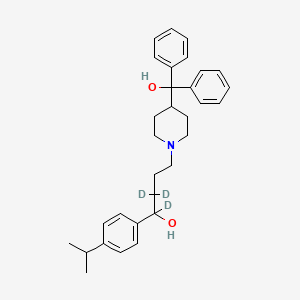
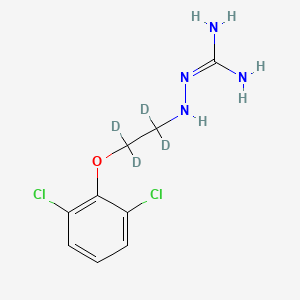

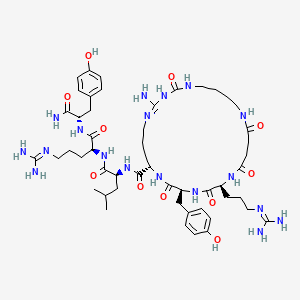
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
